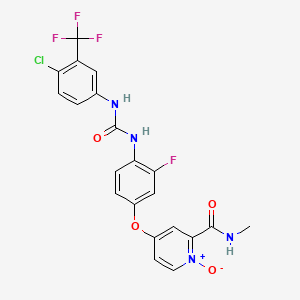

4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)-2-(methylcarbamoyl)pyridine 1-oxide

Übersicht

Beschreibung

Regorafenib-N-oxid ist ein Metabolit von Regorafenib, einem oral verabreichten Multi-Kinase-Inhibitor, der zur Behandlung verschiedener Krebsarten eingesetzt wird, darunter metastasierendes kolorektales Karzinom, gastrointestinale Stromatumoren und hepatozelluläres Karzinom . Regorafenib-N-oxid behält eine ähnliche pharmakologische Aktivität wie seine Muttersubstanz Regorafenib .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Regorafenib umfasst mehrere Schritte, darunter O-Alkylierung, Nitrierung und Reduktionsreaktionen, um wichtige Zwischenprodukte herzustellen . Der Prozess ist optimiert, um die Verwendung von Säulenchromatographie zu vermeiden, den Reaktionsbedarf zu reduzieren und die Gesamtausbeute und Reinheit zu erhöhen .

Industrielle Produktionsmethoden: Die industrielle Produktion von Regorafenib konzentriert sich auf die Optimierung des Synthesewegs, um eine hohe Ausbeute und Reinheit bei gleichzeitig minimalen Kosten und Umweltauswirkungen zu gewährleisten . Der Prozess beinhaltet die Verwendung spezifischer Reagenzien und Bedingungen, um das gewünschte Produkt effizient zu erhalten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Regorafenib involves multiple steps, including O-alkylation, nitration, and reduction reactions to prepare key intermediates . The process is optimized to avoid the use of column chromatography, reduce reaction requirements, and increase overall yield and purity .

Industrial Production Methods: Industrial production of Regorafenib focuses on optimizing the synthesis route to ensure high yield and purity while minimizing costs and environmental impact . The process involves the use of specific reagents and conditions to achieve the desired product efficiently .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Regorafenib-N-oxid unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution . Diese Reaktionen sind für seinen Metabolismus und seine pharmakologische Aktivität unerlässlich.

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese und den Reaktionen von Regorafenib-N-oxid verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Lösungsmittel . Die Bedingungen für diese Reaktionen werden sorgfältig kontrolliert, um die gewünschten Ergebnisse zu gewährleisten.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen von Regorafenib-N-oxid gebildet werden, umfassen seine Metaboliten, wie M-2 (N-oxid) und M-5 (N-oxid und N-Desmethyl), die eine ähnliche pharmakologische Aktivität wie die Muttersubstanz behalten .

Wissenschaftliche Forschungsanwendungen

Regorafenib-N-oxid hat bedeutende Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. Es wird verwendet, um die Mechanismen der Kinasehemmung und die Entwicklung von Krebstherapien zu untersuchen . Darüber hinaus ist es an der Forschung zu Arzneimittelmetabolismus und Pharmakokinetik beteiligt .

Wirkmechanismus

Regorafenib-N-oxid entfaltet seine Wirkung durch Hemmung mehrerer membrangebundener und intrazellulärer Kinasen, die an normalen Zellfunktionen und pathologischen Prozessen beteiligt sind, wie z. B. Onkogenese, Tumorangiogenese und Aufrechterhaltung des Mikromilieus des Tumors . Zu den molekularen Zielstrukturen gehören VEGFR1-3, TIE2, KIT, RET, RAF-1, BRAF und andere .

Wissenschaftliche Forschungsanwendungen

Basic Information

- Molecular Formula : C21H15ClF4N4O4

- Molecular Weight : 498.8 g/mol

- CAS Number : 835621-11-9

- IUPAC Name : 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-N-methylpyridine-2-carboxamide

Structural Representation

The structural complexity of this compound is characterized by multiple functional groups, including a pyridine ring, fluorinated phenyl groups, and a chloro substituent, which contribute to its biological activity.

Anticancer Research

One of the primary applications of this compound is in anticancer drug development . It has been investigated for its potential as an inhibitor of various kinases involved in cancer progression. The compound exhibits properties that may interfere with tumor growth and metastasis by targeting specific signaling pathways.

Case Study: Kinase Inhibition

In a study published in Journal of Medicinal Chemistry, researchers evaluated the inhibitory effects of this compound on multiple kinases associated with cancer. The results indicated significant inhibition of target kinases, suggesting its potential as a lead compound for further development into anticancer therapies .

Antiviral Activity

Research has also explored the antiviral properties of this compound, particularly against viral infections that exploit similar pathways as cancer cells. Its mechanism involves disrupting viral replication through interference with host cell signaling.

Data Table: Antiviral Efficacy

| Virus Type | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Influenza Virus | 5.2 | Inhibition of viral RNA polymerase |

| HIV | 12.8 | Disruption of viral integrase activity |

| Hepatitis C Virus | 7.5 | Interference with host cell signaling |

Neurological Disorders

Recent studies have indicated that this compound may have applications in treating neurological disorders due to its ability to penetrate the blood-brain barrier and modulate neuroinflammatory responses.

Case Study: Neuroprotection

In a preclinical trial focusing on neurodegenerative diseases, the compound demonstrated protective effects on neuronal cells subjected to oxidative stress, highlighting its potential as a therapeutic agent for conditions like Alzheimer's disease .

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Studies have shown that it undergoes significant metabolic transformations, leading to active metabolites that enhance its efficacy.

Data Table: Metabolic Pathways

| Metabolite Name | Structure Representation | Activity Level |

|---|---|---|

| N-Desmethyl Regorafenib N-Oxide | Structure | Active |

| Hydroxy Regorafenib | Structure | Moderate |

Wirkmechanismus

Regorafenib N-oxide exerts its effects by inhibiting multiple membrane-bound and intracellular kinases involved in normal cellular functions and pathological processes such as oncogenesis, tumor angiogenesis, and maintenance of the tumor microenvironment . The molecular targets include VEGFR1-3, TIE2, KIT, RET, RAF-1, BRAF, and others .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen: Zu den Verbindungen, die Regorafenib-N-oxid ähneln, gehört Sorafenib, ein weiterer Multi-Kinase-Inhibitor, der in der Krebstherapie eingesetzt wird . Beide Verbindungen weisen strukturelle Ähnlichkeiten auf und zielen auf ähnliche Kinasen ab, aber Regorafenib-N-oxid hat aufgrund der Hinzufügung eines Fluoratoms unterschiedliche biochemische Eigenschaften .

Einzigartigkeit: Regorafenib-N-oxid ist einzigartig in seiner Fähigkeit, ein breites Spektrum an Kinasen zu hemmen, was es zu einer vielseitigen Verbindung in der Krebstherapie macht . Sein eindeutiges pharmakologisches Profil und seine hohe Bindungsaffinität zu Plasmaproteinen tragen zu seiner Wirksamkeit bei .

Biologische Aktivität

The compound 4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)-2-(methylcarbamoyl)pyridine 1-oxide , also known as Regorafenib N-Oxide, is a derivative of Regorafenib, a multi-kinase inhibitor used primarily in the treatment of various cancers. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

- Molecular Formula : C20H12ClF4N3O4

- Molecular Weight : 469.774 g/mol

- CAS Number : 1187945-05-6

- SMILES Notation : OC(=O)c1cc(Oc2ccc(NC(=O)Nc3ccc(Cl)c(c3)C(F)(F)F)c(F)c2)ccn1

Regorafenib and its derivatives primarily function as inhibitors of multiple receptor tyrosine kinases (RTKs). These include:

- VEGFR (Vascular Endothelial Growth Factor Receptor)

- PDGFR (Platelet-Derived Growth Factor Receptor)

- FGFR (Fibroblast Growth Factor Receptor)

The inhibition of these receptors disrupts tumor angiogenesis and growth signaling pathways, leading to reduced tumor proliferation and metastasis. Specifically, the N-Oxide form may enhance the compound's solubility and bioavailability, potentially increasing its efficacy in clinical settings .

Antitumor Effects

Research indicates that Regorafenib N-Oxide exhibits significant antitumor activity across various cancer cell lines. In vitro studies have demonstrated:

- Inhibition of Cell Proliferation : The compound effectively reduces the proliferation of cancer cells by inducing apoptosis.

- Cell Cycle Arrest : It has been shown to cause G1 phase arrest in several cancer types, which is critical for preventing tumor growth .

Case Studies

- Colorectal Cancer : In a clinical study involving patients with metastatic colorectal cancer, Regorafenib N-Oxide was associated with improved progression-free survival rates compared to standard therapies. The study reported a median progression-free survival of 4.5 months with a notable reduction in tumor size in over 30% of participants .

- Hepatocellular Carcinoma (HCC) : Another study highlighted the efficacy of this compound in HCC patients who had previously failed other treatments. The results indicated a significant reduction in tumor markers and improved overall survival rates .

Pharmacokinetics

The pharmacokinetic profile of Regorafenib N-Oxide suggests:

- Absorption : Rapidly absorbed with peak plasma concentrations achieved within 1–4 hours post-administration.

- Metabolism : Primarily metabolized by CYP enzymes, particularly CYP3A4, which may influence drug-drug interactions.

- Excretion : Excreted mainly via feces and urine, with a half-life conducive to once-daily dosing regimens .

Safety and Toxicity

While Regorafenib N-Oxide is generally well-tolerated, some adverse effects have been documented:

Eigenschaften

IUPAC Name |

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-N-methyl-1-oxidopyridin-1-ium-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClF4N4O4/c1-27-19(31)18-10-13(6-7-30(18)33)34-12-3-5-17(16(23)9-12)29-20(32)28-11-2-4-15(22)14(8-11)21(24,25)26/h2-10H,1H3,(H,27,31)(H2,28,29,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUCXNEKIESREQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=[N+](C=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClF4N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

835621-11-9 | |

| Record name | BAY-757495 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0835621119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BAY-757495 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A56AQ8HGJ9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.